molecular formula C13H28BrClSi B1592992 11-Bromoundecyldimethylchlorosilane CAS No. 330457-42-6

11-Bromoundecyldimethylchlorosilane

Cat. No. B1592992
M. Wt: 327.8 g/mol
InChI Key: WOFGXJUDMCOIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Bromoundecyldimethylchlorosilane is an organosilicon compound that belongs to the silane family of compounds. It is a multi-constituent substance with a chemical formula of C13H28BrClSi . It is used as a chemical intermediate and is primarily for research use .


Molecular Structure Analysis

The molecular structure of 11-Bromoundecyldimethylchlorosilane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 43 bonds, including 15 non-H bonds and 10 rotatable bonds . The molecular weight of the compound is 327.8 g/mol .


Physical And Chemical Properties Analysis

11-Bromoundecyldimethylchlorosilane is a liquid substance with a straw color . It has a molecular mass of 327.8 g/mol . The compound has a boiling point of 336.513 °C (760 mmHg) and a flash point of 157.318 °C . Its density is 1.08 g/mL .

Scientific Research Applications

Self-Assembled Molecular Platforms for Bacteria/Material Biointerface Studies

A study by Böhmler et al. (2013) highlighted the use of silanes with non-nucleophilic functional groups, including 11-bromoundecyldimethylchlorosilane, for forming self-assembled monolayers (SAMs) on silicon substrates. This application is significant in studying the role of material surface chemistry in biointerfaces, particularly in the interaction between bacteria, biofilms, and biomaterials (Böhmler, Ponche, Anselme, & Ploux, 2013).

Grafting of Montmorillonite Nano-Clay

Karesoja et al. (2009) utilized a derivative of 11-bromoundecyldimethylchlorosilane in the atom transfer radical polymerization (ATRP) process. This compound was attached to montmorillonite clay platelets via silylation reactions for polymerizing butyl acrylate (BuA) and methyl methacrylate (MMA) on the clay surface. This application highlights the role of such compounds in creating advanced materials with enhanced mechanical properties (Karesoja, Jokinen, Karjalainen, Pulkkinen, Torkkeli, Soininen, Ruokolainen, & Tenhu, 2009).

Synthesis and Surface Derivatization

Pan et al. (2011) synthesized a series of organofunctional long-chain alkylfunctional silanes, including 11-bromoundecyldimethylchlorosilane, for the purpose of derivatization of micro- and nanoparticles. This application is crucial for generating molecular monolayers and films on various substrates, demonstrating the versatility of this compound in surface science (Pan, Arkles, Eisenbraun, & Kaloyeros, 2011).

Pentafluorinated Probes for X-Ray Photoelectron Spectroscopic Study

McGovern and Thompson (2000) discussed the use of bifunctional silanes, including 1-bromo-11-(trichlorosilyl)undecane, a closely related compound to 11-bromoundecyldimethylchlorosilane, in the surface chemistry on silicon wafers. This application involves attachment of biomolecules at high surface population densities through thioether or disulfide bonds, emphasizing its role in advanced surface analytical techniques (McGovern & Thompson, 2000).

Cooperative Effects in Pt/SAPO-11 on n-Dodecane Hydroisomerization Selectivity

Kim, Lee, and Choi (2014) used organosilane templating, which might involve compounds like 11-bromoundecyldimethylchlorosilane, to generate secondary mesoporosity within SAPO-11. This method affected the hydroisomerization selectivity of Pt supported on mesoporous SAPO-11, demonstrating its importance in catalysis (Kim, Lee, & Choi, 2014).

Safety And Hazards

This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing vapors or mist, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection, face shield, protective clothing, and protective gloves . In case of ingestion, skin contact, inhalation, or eye contact, specific first aid measures should be taken .

properties

IUPAC Name

11-bromoundecyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28BrClSi/c1-16(2,15)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFGXJUDMCOIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCCCCCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28BrClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622759
Record name (11-Bromoundecyl)(chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Bromoundecyldimethylchlorosilane

CAS RN

330457-42-6
Record name (11-Bromoundecyl)(chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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11-Bromoundecyldimethylchlorosilane
Reactant of Route 2
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11-Bromoundecyldimethylchlorosilane

Citations

For This Compound
12
Citations
N Faucheux, R Schweiss, K Lützow, C Werner, T Groth - Biomaterials, 2004 - Elsevier
Cell shapes induced by cell–substratum interactions are linked with proliferation, differentiation or apoptosis of cells. To clarify the relevance of specific surface characteristics, we …
Number of citations: 904 www.sciencedirect.com
H Kuroki, I Tokarev, D Nykypanchuk… - Advanced Functional …, 2013 - Wiley Online Library
… The silanization of silicon wafers was carried out by immersing them overnight in a 1 wt% 11-bromoundecyldimethylchlorosilane (Gelest, Inc.) solution in dry toluene at RT. The obtained …
Number of citations: 103 onlinelibrary.wiley.com
MC Scott, DR Stevens, JR Bochinski, LI Clarke - ACS nano, 2008 - ACS Publications
… In particular, chlorobutyldimethylchlorosilane (C 4 Cl (DM)), n-decyldimethylchlorosilane (C 10 (DM)), and 11-bromoundecyldimethylchlorosilane (C 11 Br(DM)) were utilized. …
Number of citations: 21 pubs.acs.org
M Orlov, I Tokarev, A Scholl, A Doran, S Minko - Macromolecules, 2007 - ACS Publications
We report the fabrication of microporous thin film membranes with two-dimensionally arranged submicron pores whose size can be varied by changing pH of aqueous medium. A …
Number of citations: 95 pubs.acs.org
ME Dokukin, H Kuroki, S Minko, I Sokolov - Macromolecules, 2017 - ACS Publications
… The silanization of the silicon wafers was carried out by immersing them in 1 wt % 11-bromoundecyldimethylchlorosilane solution in dry toluene at room temperature overnight. The …
Number of citations: 23 pubs.acs.org
D Stevens - 2009 - search.proquest.com
For many molecular systems, interpreting experimental molecular dynamics, by studying the response of a system to external stimuli, is a difficult task. Often the experimental response …
Number of citations: 3 search.proquest.com
IP Heremans, W Dehaen - 2006 - lirias.kuleuven.be
Despite a lower performance compared to their inorganic relatives, organic electronic devices potentially offer significant advantages like processing on flexible, large area substrates at …
Number of citations: 0 lirias.kuleuven.be
BS Lwoya - 2019 - search.proquest.com
… This is followed by termination with 11-bromoundecyldimethylchlorosilane for 2 hrs at room temperature under argon; (ii) End-group conversion with NaN3, DME, DMF 25 C for 12 hrs; (…
Number of citations: 0 search.proquest.com
F Rivello, K Matuła, A Piruska, M Smits, N Mehra… - Science …, 2020 - science.org
Despite their important role in metastatic disease, no general method to detect circulating stromal cells (CStCs) exists. Here, we present the Metabolic Assay-Chip (MA-Chip) as a label-…
Number of citations: 19 www.science.org
PW Bohn, JV Sweedler, MA Shannon… - 2005 - apps.dtic.mil
A new type of biofluidic transport system, the Biofluidic Intelligent Processor BIP, was developed which specifically used biological compounds to adaptively control the transport of …
Number of citations: 0 apps.dtic.mil

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